N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide
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Overview
Description
N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide is a chemical compound with a complex structure that includes an aminophenyl group, a sulfonyl group, and a cyclopentanecarboxamide moiety
Mechanism of Action
Target of Action
The primary target of N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide is bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth .
Mode of Action
This compound acts as a competitive inhibitor of PABA . It inhibits the multiplication of bacteria by acting as competitive inhibitors of PABA in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .
Biochemical Pathways
The compound affects the folic acid metabolism cycle in bacteria. By inhibiting PABA, it prevents the synthesis of folic acid, which is essential for bacterial growth . This results in the inhibition of bacterial multiplication.
Pharmacokinetics
It’s known that most sulfonamides are readily absorbed orally . They are excreted in the urine, largely unchanged .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound effectively inhibits bacterial multiplication .
Action Environment
The compound is stable under normal temperatures and pressures . It is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids . Therefore, the compound’s action, efficacy, and stability can be influenced by these environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with 1-methylcyclopentanecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Aminophenyl)sulfonyl]acetamide
- N-[(4-Aminophenyl)sulfonyl]phenylacetamide
- N-[(4-Aminophenyl)sulfonyl]phenylheptanamide
Uniqueness
N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-1-methylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-19(17,18)11-6-4-10(14)5-7-11/h4-7H,2-3,8-9,14H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRXCICRFKNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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